

# The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and energy production. This voracious consumption of glutamine by cancer cells depletes it from the TME, impairing the function of anti-tumor immune cells. **Sirpiglenastat** (DRP-104) is an investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing enzymes, **Sirpiglenastat** enacts a dual anti-cancer strategy: it directly targets tumor cell metabolism while profoundly remodeling the TME from an immunosuppressive to an immuneactive state. This guide provides an in-depth technical overview of the mechanisms, preclinical data, and experimental methodologies related to **Sirpiglenastat**'s role in TME remodeling.

# Mechanism of Action: Tumor-Targeted Glutamine Antagonism

**Sirpiglenastat** is an inactive prodrug designed for preferential activation within the tumor.[2][4] This design mitigates the systemic toxicity that limited the clinical development of its active moiety, DON. Once in the tumor, **Sirpiglenastat** is converted to DON, which acts as an irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate.



This broad antagonism disrupts numerous metabolic pathways essential for the survival and proliferation of cancer cells.



Click to download full resolution via product page

Caption: Sirpiglenastat is preferentially activated to DON within the TME.



By blocking these enzymes, **Sirpiglenastat** simultaneously induces direct tumor cell cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from immunosuppression to robust anti-tumor immunity.

#### **Direct Anti-Tumor Effects via Metabolic Disruption**

Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), nonessential amino acids, and hexosamines, and for replenishing the TCA cycle. The active metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

- Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.
- Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and CTPS, crippling de novo purine and pyrimidine biosynthesis.
- Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis), and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical models.





Click to download full resolution via product page

Caption: DON broadly inhibits key glutamine-utilizing enzymes.

# **Remodeling the Tumor Microenvironment**

**Sirpiglenastat**'s most profound effects are observed in its comprehensive remodeling of the TME. By alleviating the metabolic competition for glutamine and altering the secretome of tumor cells, it transforms an immune-hostile environment into one that supports a potent antitumor immune response.

#### **Metabolic Reprogramming of the TME**

Metabolomic profiling of tumors treated with **Sirpiglenastat** reveals a significant shift away from an immunosuppressive metabolic landscape. Key changes include:

- Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in kynurenine (a product of tryptophan catabolism known to inhibit T-cell function), prostaglandin E2 (PGE2), and adenosine, all of which contribute to immune suppression.
- Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells,
   Sirpiglenastat increases its availability for immune cells, which is critical for their activation and function.

# **Enhancement of Anti-Tumor Immune Infiltration and Function**

Flow cytometry and gene expression analyses of tumors from **Sirpiglenastat**-treated animals consistently show a dramatic influx and activation of effector immune cells.

- Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.
- Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene expression profiling confirms a decrease in T-cell exhaustion-related genes.



- Macrophage Polarization: Sirpiglenastat promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype.
- Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is observed in the TME following treatment.



Click to download full resolution via product page



Caption: Sirpiglenastat remodels the TME via metabolic and immune shifts.

#### **Modulation of Cytokine Profile**

**Sirpiglenastat** treatment alters the cytokine milieu within the TME, reducing factors that promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model, **Sirpiglenastat** monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6, MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key anti-tumor cytokine IFN-y was observed.

### **Quantitative Preclinical Data**

The anti-tumor efficacy and TME-remodeling effects of **Sirpiglenastat** have been quantified in multiple syngeneic mouse models.

**Table 1: Single-Agent & Combination Therapy Efficacy** 

| Tumor Model | Mouse Strain | Treatment & Dose (s.c.)           | Outcome                              | Source |
|-------------|--------------|-----------------------------------|--------------------------------------|--------|
| MC38 Colon  | C57BL/6      | DRP-104 (0.5 to<br>1.4 mg/kg)     | 96% to 101%<br>TGI                   | _      |
| MC38 Colon  | C57BL/6      | Vehicle Control                   | Median Survival:<br>13 days          |        |
| MC38 Colon  | C57BL/6      | DRP-104 (0.5 to<br>1.4 mg/kg)     | Median Survival:<br>31-38 days       |        |
| CT26 Colon  | BALB/c       | DRP-104 (0.5<br>mg/kg, q.d. x5)   | 90% TGI at Day<br>12                 |        |
| CT26 Colon  | BALB/c       | DRP-104 (0.5<br>mg/kg)            | Median Survival:<br>36 days          |        |
| H22 HCC     | BALB/c       | DRP-104 + anti-<br>PD-L1 Ab       | Median Survival:<br>76.5-94 days     |        |
| H22 HCC     | BALB/c       | Vehicle / anti-PD-<br>L1 Ab alone | Median Survival:<br>27.5 / 29.5 days |        |



#### **Table 2: Immunophenotyping Changes in MC38 Tumors**

(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

| Immune Cell Population / Marker                    | Change vs. Vehicle      | Significance | Source |
|----------------------------------------------------|-------------------------|--------------|--------|
| Tumor Infiltrating<br>Leukocytes (TILs -<br>CD45+) | Increased               | p < 0.001    |        |
| CD3+ T-Cells                                       | Increased               | p < 0.001    | _      |
| CD8+ T-Cells                                       | Increased               | p < 0.001    | _      |
| Ki67+ in CD8+ T-Cells                              | Increased               | p < 0.001    | _      |
| NK Cells (NK1.1+<br>CD335+)                        | Increased               | p < 0.05     |        |
| M1/M2 Macrophage<br>Ratio                          | Significantly Increased | p < 0.001    |        |
| PD-L1+ on Tumor<br>Cells                           | Decreased               | p < 0.01     |        |

# **Synergy with Immune Checkpoint Inhibitors**

The TME remodeling induced by **Sirpiglenastat**, particularly the influx of activated T-cells and the reduction of immunosuppressive factors, creates a favorable environment for immune checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when **Sirpiglenastat** is combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination leads to improved tumor control, significantly enhanced survival, and the establishment of long-term durable cures and immune memory.

## **Clinical Development**

**Sirpiglenastat** (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The study is particularly focused on



patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11) that are known to drive glutamine addiction.

### **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are summarized from published studies.

#### In Vivo Syngeneic Tumor Models



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Glutamine Blockers — Keto4Cancer LowCarbMD [keto4cancer.com]



- 2. We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- To cite this document: BenchChem. [The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857805#role-of-sirpiglenastat-in-tumor-microenvironment-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com